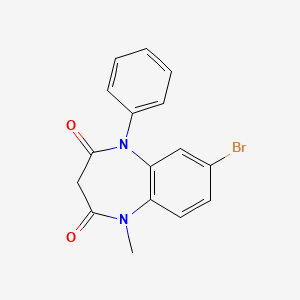
7-Bromo-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative and anxiolytic effects. They act on the central nervous system and are commonly used in the treatment of anxiety, insomnia, and other conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzodiazepine derivatives typically involves the condensation of o-phenylenediamine with a suitable diketone. For 7-Bromo-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione, the following steps might be involved:
Bromination: Introduction of the bromine atom at the 7th position.
Methylation: Addition of a methyl group at the 1st position.
Cyclization: Formation of the benzodiazepine ring system.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors, controlled temperatures, and specific catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzodiazepine derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, benzodiazepine derivatives are studied for their unique structural properties and reactivity. They serve as intermediates in the synthesis of more complex molecules.
Biology
Biologically, these compounds are of interest due to their interaction with neurotransmitter receptors. They are used in studies related to the central nervous system.
Medicine
Medically, benzodiazepine derivatives are used for their sedative, anxiolytic, and muscle relaxant properties. They are prescribed for conditions like anxiety, insomnia, and seizures.
Industry
In the industry, these compounds might be used in the development of pharmaceuticals and as research tools in drug discovery.
Mechanism of Action
The mechanism of action of benzodiazepine derivatives typically involves binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects and resulting in sedation, anxiolysis, and muscle relaxation.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic effects.
Lorazepam: Known for its potency and shorter duration of action.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Bromo-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione might have unique properties due to the presence of the bromine atom and the specific substitution pattern, which could affect its binding affinity and pharmacokinetics.
Properties
CAS No. |
22284-73-7 |
|---|---|
Molecular Formula |
C16H13BrN2O2 |
Molecular Weight |
345.19 g/mol |
IUPAC Name |
7-bromo-1-methyl-5-phenyl-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C16H13BrN2O2/c1-18-13-8-7-11(17)9-14(13)19(16(21)10-15(18)20)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
SWNNXMVVKBMLIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(=O)N(C2=C1C=CC(=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



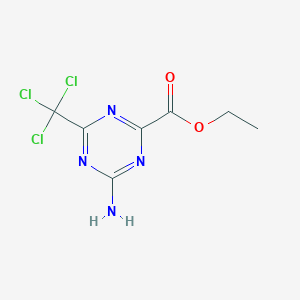
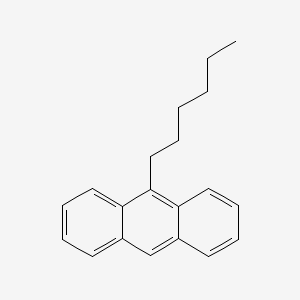

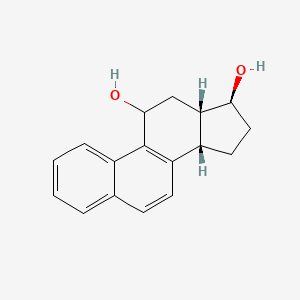
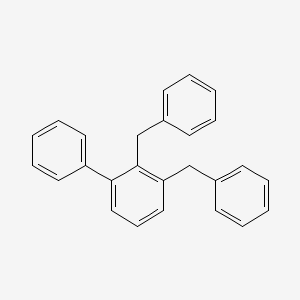
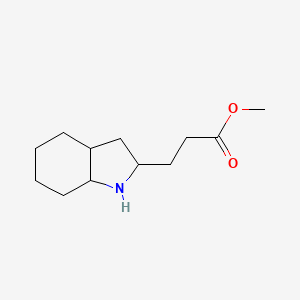



![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
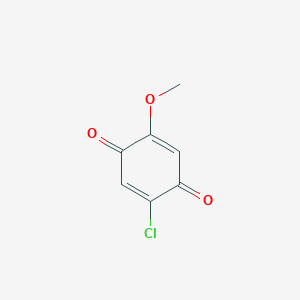
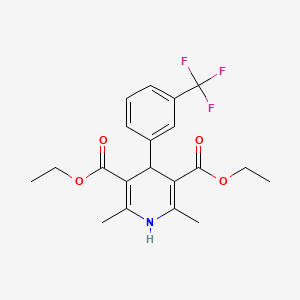
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
